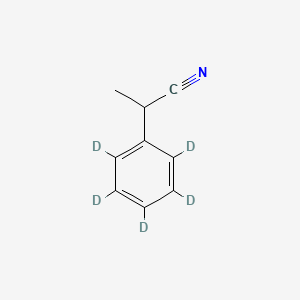
2-Phenylpropionitrile-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropionitrile-d5 is a deuterated derivative of 2-Phenylpropionitrile, a compound characterized by the presence of a phenyl group attached to a propionitrile moiety. The deuterium atoms replace the hydrogen atoms in the propionitrile group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylpropionitrile-d5 can be synthesized through the mono-C-methylation of arylacetonitriles using dimethyl carbonate. The reaction involves heating phenylacetonitrile with dimethyl carbonate and potassium carbonate in an autoclave at 180°C for 18 hours. The resulting product is then subjected to hydrolysis using sodium hydroxide to yield 2-Phenylpropionitrile .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced biocatalytic systems. For instance, the enantioselective hydrolysis of racemic 2-Phenylpropionitrile by bacterial strains such as Agrobacterium tumefaciens can yield the desired compound with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropionitrile-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to introduce new functional groups.
Major Products Formed
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropylamine.
Substitution: Various substituted phenylpropionitriles depending on the reagent used
Applications De Recherche Scientifique
2-Phenylpropionitrile-d5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2-Phenylpropionitrile-d5 involves its interaction with specific enzymes such as nitrilases and nitrile hydratases. These enzymes catalyze the hydrolysis of the nitrile group to form corresponding amides or carboxylic acids. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylpropionitrile
- 2-Phenylglycinonitrile
- Mandelonitrile
- 2-Phenylbutyronitrile
Uniqueness
2-Phenylpropionitrile-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in isotopic labeling studies. This isotopic substitution allows for the tracking of the compound in various biochemical and chemical processes, providing insights into reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C9H9N |
|---|---|
Poids moléculaire |
136.20 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)propanenitrile |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
NVAOLENBKNECGF-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C#N)[2H])[2H] |
SMILES canonique |
CC(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


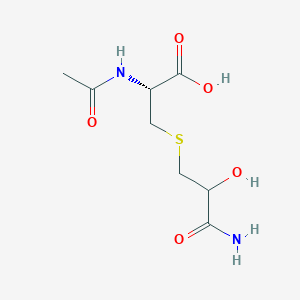
![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
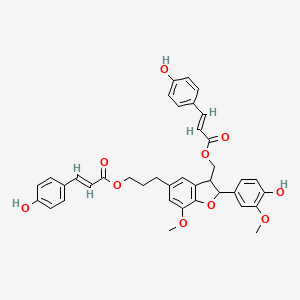
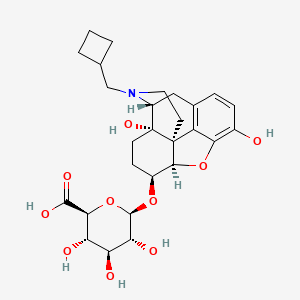
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
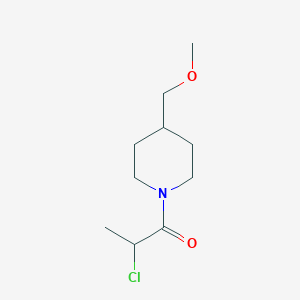

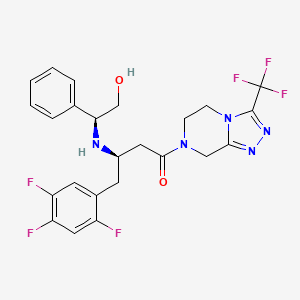
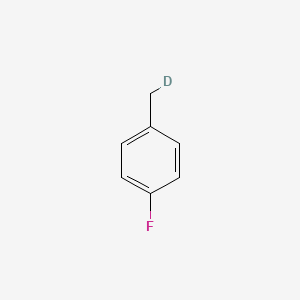
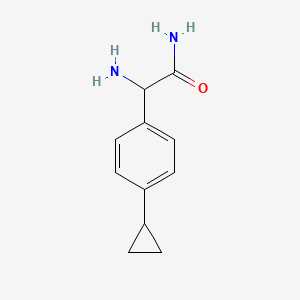
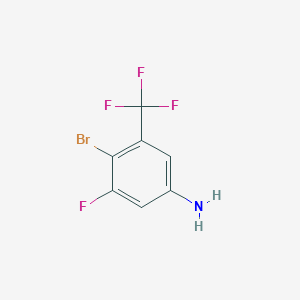
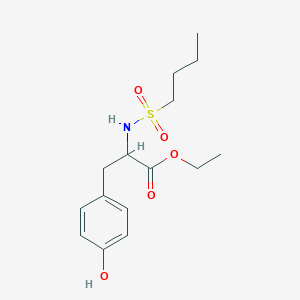
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
